5-Methoxy-12-phenylrubicene
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Overview
Description
5-Methoxy-12-phenylrubicene: is an organic compound characterized by its unique structure, which includes a methoxy group and a phenyl group attached to a rubicene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-12-phenylrubicene typically involves multiple steps, starting with the preparation of the rubicene core. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-12-phenylrubicene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenyl group can be reduced under specific conditions to form a cyclohexyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted rubicene derivatives.
Scientific Research Applications
Chemistry: 5-Methoxy-12-phenylrubicene is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study the interactions between organic molecules and biological macromolecules.
Industry: In the industrial sector, this compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-Methoxy-12-phenylrubicene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparison with Similar Compounds
5-Methoxy-12-phenylrubicene: Unique due to the presence of both methoxy and phenyl groups.
5-Methoxy-12-methylrubicene: Similar structure but with a methyl group instead of a phenyl group.
12-Phenylrubicene: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness: this compound stands out due to its dual functional groups, which provide a combination of electronic and steric effects. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
922185-03-3 |
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Molecular Formula |
C33H20O |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
5-methoxy-12-phenylrubicene |
InChI |
InChI=1S/C33H20O/c1-34-21-14-16-25-29(18-21)23-10-6-12-27-31(23)33(25)26-11-5-9-22-28-17-20(19-7-3-2-4-8-19)13-15-24(28)32(27)30(22)26/h2-18H,1H3 |
InChI Key |
HGDLRPAUHWUVLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4C2=CC=CC4=C5C6=C(C=C(C=C6)C7=CC=CC=C7)C8=C5C3=CC=C8 |
Origin of Product |
United States |
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